molecular formula C12F21N3 B1329371 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine CAS No. 915-76-4

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Cat. No.: B1329371
CAS No.: 915-76-4
M. Wt: 585.11 g/mol
InChI Key: KXQUYHRRCVECPV-UHFFFAOYSA-N
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Description

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant hydrophobicity and thermal stability to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with heptafluoropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving cyanuric chloride in an appropriate solvent such as dichloromethane.
  • Adding heptafluoropropylamine dropwise to the solution while maintaining the temperature at around 0°C.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours to ensure complete reaction.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated groups can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.

    Hydrolysis: In the presence of strong acids or bases, the triazine ring can undergo hydrolysis, leading to the formation of amines and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and other nitrogen-containing compounds.

Scientific Research Applications

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other fluorinated compounds and polymers. Its unique properties make it valuable in the development of new materials with enhanced thermal and chemical stability.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorinated groups.

    Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants. Its hydrophobic and oleophobic properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine involves its interaction with molecular targets through its fluorinated groups. These interactions can include:

    Hydrophobic Interactions: The heptafluoropropyl groups can interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.

    Electrostatic Interactions: The electronegative fluorine atoms can form electrostatic interactions with positively charged sites on molecular targets.

    Steric Effects: The bulky fluorinated groups can influence the spatial arrangement of molecules, impacting their reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another fluorinated triazine compound with similar properties but different fluorinated groups.

    2,4,6-Tris(tert-butyl)-1,3,5-triazine: A triazine derivative with tert-butyl groups instead of fluorinated groups, offering different chemical and physical properties.

    2,4,6-Tris(dimethylaminomethyl)phenol: A compound with amine groups, used in different applications compared to fluorinated triazines.

Uniqueness

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is unique due to its heptafluoropropyl groups, which impart exceptional hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it distinct from other triazine derivatives and valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUYHRRCVECPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238598
Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Molecular Weight

585.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915-76-4
Record name 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Record name 915-76-4
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Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Record name 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine included in the Agilent ES tune mix for negative-ion DART-MS?

A1: this compound is a key component in the Agilent ES tune mix because it readily forms negative ions during the DART-MS process. [] This characteristic, along with other components in the mix, allows for the generation of ions across a wide m/z range (specifically m/z 69 to m/z 2834), which is essential for accurate mass calibration in negative-ion DART-MS. [] Essentially, this compound helps ensure the mass spectrometer can accurately measure the mass of other unknown compounds.

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